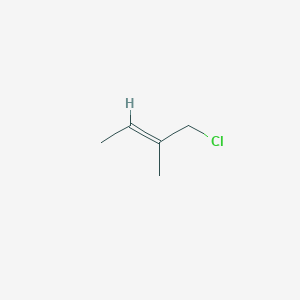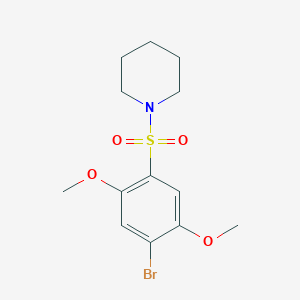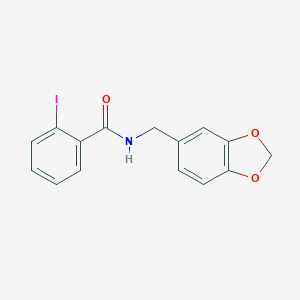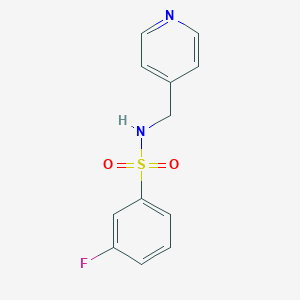
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用机制
The mechanism of action of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and immune cells. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for use in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular stress response and inflammation. This compound has also been shown to modulate various signaling pathways in cells, making it a useful tool for studying signal transduction and gene expression. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its instability in aqueous solutions.
未来方向
There are several future directions for research on 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, including the development of new this compound derivatives with improved pharmacological properties. This compound has also been shown to modulate various signaling pathways in cells, making it a promising candidate for use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成方法
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 3,4-dimethylaniline and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.
科学研究应用
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to modulate various signaling pathways in cells, including the NF-κB and Nrf2 pathways, which are involved in the regulation of cellular stress response and inflammation.
属性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-4-10(7-9(8)2)11(15)14-12-13-5-6-16-12/h3-7H,1-2H3,(H,13,14,15) |
InChI 键 |
CAIAVZRVQQHMLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















